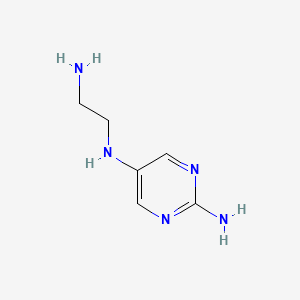

N5-(2-Aminoethyl)pyrimidine-2,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N5 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

5-N-(2-aminoethyl)pyrimidine-2,5-diamine |

InChI |

InChI=1S/C6H11N5/c7-1-2-9-5-3-10-6(8)11-4-5/h3-4,9H,1-2,7H2,(H2,8,10,11) |

InChI Key |

XQVXTZMSJFLDRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)N)NCCN |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for N5 2 Aminoethyl Pyrimidine 2,5 Diamine and Analogous Compounds

Retrosynthetic Analysis and Target-Oriented Synthesis Pathways

Assembly of the Pyrimidine (B1678525) Core via Cyclocondensation and Cycloaddition Reactions

The formation of the central pyrimidine ring is a cornerstone of the synthesis. Cyclocondensation reactions are a widely utilized and versatile method for this purpose. bu.edu.eg This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. sciencepublishinggroup.comacs.org For the synthesis of 2,5-diaminopyrimidines, a common strategy involves the condensation of a suitably substituted three-carbon component with guanidine. sciencepublishinggroup.com For instance, derivatives of malononitrile (B47326) can react with guanidine to form the 2,4-diaminopyrimidine (B92962) scaffold, which can then be further functionalized.

Cycloaddition reactions also offer a powerful tool for constructing the pyrimidine core. mdpi.comacsgcipr.org These reactions, such as [4+2] cycloadditions, can provide a high degree of control over the substitution pattern of the resulting ring. mdpi.com For example, inverse electron-demand Diels-Alder reactions of 1,2,4-triazines with enamines can lead to the formation of substituted pyrimidines after the extrusion of a small molecule. researchgate.net While versatile, the availability of the requisite precursors can sometimes limit the application of these methods for specific substitution patterns. acsgcipr.org

Table 1: Comparison of Cyclocondensation and Cycloaddition Reactions for Pyrimidine Core Synthesis

| Reaction Type | Key Reactants | Advantages | Disadvantages |

|---|---|---|---|

| Cyclocondensation | 1,3-Dicarbonyl compounds, Guanidine/Amidine derivatives | Readily available starting materials, Versatile for various substitutions | Can sometimes lead to mixtures of products, May require harsh reaction conditions |

| Cycloaddition | Dienes and Dienophiles (e.g., 1,2,4-triazines and enamines) | High regioselectivity and stereoselectivity, Milder reaction conditions in some cases | Precursor synthesis can be complex, Limited availability of some starting materials |

Strategic Introduction of Diamine Functionalities and Side Chains

The introduction of the two amine groups at positions 2 and 5, along with the specific aminoethyl side chain at the N5 position, requires careful strategic planning to ensure regioselectivity. One common approach involves building the pyrimidine ring with one or both amino groups already in place or in a protected form. For example, using guanidine as a building block directly installs the 2-amino group. sciencepublishinggroup.com

The 5-amino group can be introduced at various stages. It can be incorporated into the initial three-carbon precursor for the cyclocondensation reaction. Alternatively, it can be introduced onto a pre-formed pyrimidine ring through nitration followed by reduction, or via nucleophilic aromatic substitution of a suitable leaving group at the 5-position.

The introduction of the N5-(2-aminoethyl) side chain is a critical step. A direct and regioselective alkylation of the 5-amino group is often challenging due to the presence of other nucleophilic sites (the 2-amino group and the ring nitrogens). Therefore, a common strategy involves the use of a protected aminoethylating agent, such as N-(2-bromoethyl)phthalimide or 2-(Boc-amino)ethyl bromide, to alkylate the 5-amino group. Subsequent deprotection then reveals the desired primary amine on the side chain. The regioselectivity of this alkylation can be influenced by the electronic properties of the pyrimidine ring and the reaction conditions.

Advanced Functionalization and Derivatization Techniques

To explore the structure-activity relationships and develop analogs with improved properties, advanced functionalization and derivatization techniques are employed. These methods allow for the modification of the core structure at various positions.

Regioselective N-Alkylation and N-Acylation at Diamine Positions, including N5-Substitution

Regioselective N-alkylation and N-acylation of the diamine functionalities present a significant synthetic challenge due to the multiple reactive nitrogen atoms. rsc.orgresearchgate.net The relative nucleophilicity of the N2 and N5 amino groups, as well as the ring nitrogens, can be influenced by the electronic nature of the substituents on the pyrimidine ring.

For N5-substitution, as mentioned earlier, the use of protected alkylating agents is a key strategy. The choice of protecting group is crucial to ensure it can be removed without affecting other functional groups in the molecule.

N-acylation can also be controlled to a certain extent. Under carefully controlled conditions, it is sometimes possible to selectively acylate one amino group over the other. nih.gov For instance, the N5-amino group might be more sterically accessible or have different electronic properties compared to the N2-amino group, allowing for a degree of regioselectivity. The use of activating agents for the carboxylic acid, such as carbodiimides, can facilitate these reactions. nih.gov

Late-Stage Functionalization for Enhanced Structural Diversity

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry to rapidly generate a library of analogs from a common advanced intermediate. nih.govresearchgate.net For pyrimidine diamines, LSF strategies can be employed to introduce a variety of functional groups at different positions of the pyrimidine ring or the side chain.

One prominent LSF technique is C-H activation. chemrxiv.org This allows for the direct introduction of new bonds at carbon atoms that were previously unreactive. For pyrimidine systems, C-H activation can be directed to specific positions by the existing functional groups, enabling the introduction of aryl, alkyl, or other moieties. researchgate.net This approach avoids the need for de novo synthesis of each analog, significantly accelerating the drug discovery process.

Table 2: Examples of Late-Stage Functionalization Techniques for Pyrimidine Diamines

| Technique | Description | Potential Modifications |

|---|---|---|

| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. | Introduction of aryl, alkyl, and other functional groups at various ring positions. |

| Cross-Coupling Reactions | Suzuki, Sonogashira, and other cross-coupling reactions on halogenated pyrimidine precursors. | Formation of C-C and C-heteroatom bonds to introduce diverse substituents. researchgate.net |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the pyrimidine ring by a nucleophile. | Introduction of amines, ethers, thioethers, and other functionalities. |

Synthesis of Pyrimidine Diamine Hybrid and Conjugate Molecules

To enhance the biological activity or to target specific cellular components, N5-(2-Aminoethyl)pyrimidine-2,5-diamine and its analogs can be incorporated into hybrid molecules or conjugated with other biomolecules. Current time information in London, GB.nih.govacs.orgtandfonline.com

Hybrid molecules involve the combination of the pyrimidine diamine scaffold with another heterocyclic system known to possess biological activity. acs.orgtandfonline.com The synthesis of such hybrids often involves the coupling of the two heterocyclic moieties through a suitable linker. This can be achieved through standard cross-coupling reactions or by forming amide or other stable bonds.

Conjugate molecules , on the other hand, involve linking the pyrimidine diamine to a larger biomolecule, such as a peptide. nih.govrsc.org The aminoethyl side chain at the N5 position provides a convenient handle for conjugation. The primary amine can be coupled to the carboxylic acid of a peptide using standard peptide coupling reagents. This approach allows for the targeted delivery of the pyrimidine diamine to specific cells or tissues.

Methodological Advancements in Pyrimidine Synthesis

Catalytic Systems in Pyrimidine Ring Formation, including Transition Metal Catalysis (e.g., Cu-catalysis, Pd-catalyzed intramolecular arylation) and Organocatalysis

Catalysis has revolutionized pyrimidine synthesis by enabling milder reaction conditions, higher yields, and greater control over regioselectivity. Both transition metal catalysis and organocatalysis have emerged as powerful strategies for the construction of the pyrimidine scaffold.

Transition Metal Catalysis:

Transition metals, particularly copper and palladium, have been extensively used to catalyze key bond-forming reactions in pyrimidine synthesis.

Copper Catalysis: Copper catalysts are effective in promoting the synthesis of pyrimidines through various pathways. For instance, Cu(I)-catalyzed [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols has been developed for the synthesis of 2,4,5-trisubstituted pyridines, a reaction type that can be conceptually extended to pyrimidine synthesis. The copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles also provides a rapid route to 2,4,6-trisubstituted pyrimidines. While not a direct synthesis of the target compound, these methods highlight the utility of copper in forming the core heterocyclic structure.

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their versatility in C-C and C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are instrumental in the functionalization of pre-formed pyrimidine rings. For instance, a sequential, regioselective Sonogashira coupling followed by nucleophilic substitution on 2,4-dichloropyrimidine (B19661) offers a pathway to 4-aryl-5-pyrimidinylimidazoles nih.gov. This highlights how a halogenated pyrimidine precursor can be selectively functionalized. A similar strategy could be envisioned for the synthesis of this compound, starting from a dihalopyrimidine and sequentially introducing the amino groups.

Organocatalysis:

Organocatalysis offers a metal-free alternative for pyrimidine synthesis, often with high enantioselectivity. These reactions are typically more environmentally benign. While specific applications to this compound are not extensively documented, the principles can be applied to the synthesis of chiral pyrimidine derivatives.

| Catalyst Type | Reaction Example | Key Features |

| Copper (I) | [4+2] annulation of α,β-unsaturated ketoximes with nitriles | Rapid construction of 2,4,6-trisubstituted pyrimidines. |

| Palladium | Sequential Sonogashira coupling of 2,4-dichloropyrimidine | Regioselective functionalization of the pyrimidine core. |

| Organocatalyst | Biginelli-like reaction of barbituric acid, guanidine, and aldehydes | Metal-free, environmentally friendly synthesis of pyrimido[4,5-d]pyrimidines. researchgate.net |

Sustainable and Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis, Solvent-Free Protocols)

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For pyrimidine synthesis, this includes the use of alternative energy sources and the reduction or elimination of hazardous solvents. researchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives. For instance, the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent N-alkylation demonstrates the efficiency of this method for constructing and functionalizing pyrimidine-based scaffolds. nih.gov The N-alkylation of pyrimidine rings under microwave conditions is particularly relevant for the synthesis of N5-substituted derivatives like the target compound. researchgate.netnih.gov

Solvent-Free Protocols:

Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. Metal- and solvent-free synthesis of substituted pyrimidines has been achieved through an NH4I-promoted three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal. nih.gov This approach offers a green and efficient route to a variety of pyrimidine structures.

| Green Chemistry Approach | Reaction Example | Advantages |

| Microwave-Assisted | N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Reduced reaction times, higher yields, efficient functionalization. nih.gov |

| Solvent-Free | NH4I-promoted three-component tandem reaction | Environmentally friendly, simplified workup, good functional group tolerance. nih.gov |

Development of Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, better heat and mass transfer, and easier scalability. mdpi.com This technology is increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines.

The synthesis of substituted pyrimidines has been successfully demonstrated under continuous flow conditions. For example, an iron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates has been adapted to a flow process, providing 2,4,6-trisubstituted pyrimidines in comparable yields to batch reactions but with significantly reduced reaction times. researchgate.net The precise control over reaction parameters in a flow reactor is particularly advantageous for optimizing complex multi-step syntheses and for handling hazardous reagents or intermediates safely. nih.gov While a specific flow synthesis for this compound has not been reported, the existing methodologies for pyrimidine synthesis in flow demonstrate the potential for developing a scalable and efficient manufacturing process for this and analogous compounds. researchgate.netmdpi.com

| Flow Chemistry Application | Reaction Example | Key Benefits |

| Pyrimidine Ring Formation | Iron-catalyzed [4+2] annulation of amidines and ketoxime acetates | Reduced reaction time, comparable yields to batch, improved scalability. researchgate.net |

| Fused Pyrimidinone Synthesis | Retro-Diels-Alder reaction of condensed pyrimidinones | Precise control of thermal conditions, use of low-boiling point solvents. researchgate.net |

Mechanistic Investigations of Biological Activities and Molecular Interactions

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity nih.gov. For pyrimidine (B1678525) derivatives, SAR studies have been crucial in optimizing their function as kinase inhibitors, receptor antagonists, and other therapeutic agents nih.govresearchgate.net. These investigations typically involve systematically modifying substituents at various positions on the pyrimidine ring to enhance potency and selectivity nih.govnih.govnih.gov. For example, in the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, modifications at three different positions of a pyrimidine-4-carboxamide scaffold were explored to optimize potency and lipophilicity nih.govresearchgate.net. There is no available literature detailing systematic chemical modifications or SAR studies based on the N5-(2-Aminoethyl)pyrimidine-2,5-diamine core.

Ligand efficiency (LE) is a metric used to assess the binding energy of a compound relative to its size (typically heavy atom count) nih.gov. It is a valuable tool in lead optimization to ensure that increases in potency are not simply due to increases in molecular size nih.govmdpi.com. No ligand efficiency data has been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structures of compounds with their biological activities nih.govmdpi.com. These models are valuable for predicting the activity of new compounds and guiding drug design mdpi.comresearchgate.netplu.mx. The development of a QSAR model involves calculating molecular descriptors and using methods like multiple linear regression to build a predictive equation mdpi.commdpi.com. While QSAR studies have been performed on various series of pyrimidine derivatives, including those with anti-inflammatory or anticancer properties, no validated QSAR models have been specifically developed or published for a series of compounds based on the this compound scaffold plu.mxnih.gov.

Cellular and Subcellular Mechanistic Insights

Research into 2,5-substituted pyrimidine scaffolds, including compounds structurally related to this compound, has demonstrated a clear impact on cell cycle progression. nih.govclarku.edutandfonline.comtandfonline.com Studies have shown that these molecules can inhibit the proliferation of cancer cells by arresting the cell cycle. tandfonline.com For instance, in human cancer cell lines, treatment with potent derivatives from this chemical class led to a halt in cell cycle progression. nih.govclarku.edu This effect is closely tied to their ability to interfere with key regulatory proteins. While the direct engagement of apoptotic pathways by this compound is an area of ongoing investigation, the disruption of cell cycle and proteasomal degradation pathways can indirectly lead to apoptosis. Other pyrimidine derivatives have been shown to induce apoptosis in lymphocytes through the activation of caspase-dependent pathways, suggesting a potential, yet to be fully elucidated, mechanism for this class of compounds.

A significant finding in the study of 2,5-pyrimidine derivatives is their ability to act as small-molecule binders of Gankyrin. nih.govclarku.edutandfonline.comtandfonline.com Gankyrin is an oncoprotein that is overexpressed in various cancers and plays a crucial role in promoting cell proliferation and tumor development by facilitating the degradation of tumor suppressor proteins like p53 and Retinoblastoma protein (Rb). nih.gov

Compounds from the 2,5-pyrimidine scaffold have been specifically designed and synthesized to bind to Gankyrin. nih.govclarku.edutandfonline.com This binding disrupts Gankyrin's interaction with its protein partners, thereby interfering with its function. By inhibiting Gankyrin, these compounds can prevent the degradation of tumor suppressors, leading to a reduction in cancer cell proliferation. nih.gov The effectiveness of these compounds has been demonstrated in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). nih.govclarku.edunih.gov

| Compound Analogue | Target Cancer Cell Line | Effect on Proliferation | Reference |

| Compound 188 | MCF7 (Breast Cancer) | Potent Antiproliferative Activity | nih.govnih.gov |

| Compound 193 | A549 (Lung Cancer) | Potent Antiproliferative Activity | nih.govnih.gov |

This table presents data for potent analogues from the same 2,5-pyrimidine scaffold to illustrate the effects of Gankyrin binding.

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers. While direct modulation of the SAC by this compound has not been specifically detailed, the broader class of pyrimidine derivatives has been investigated for such effects.

For example, certain novel pyrimidine-2,4-diamine derivatives have been found to inhibit SAC activity by targeting Aurora kinases. This interference leads to a premature exit from mitosis, resulting in polyploidy and a suppression of cancer cell viability. The disruption of the mitotic spindle architecture is a key outcome of this activity. Given that Gankyrin itself has been implicated in processes related to cell division and the proteasome, it is plausible that its inhibition by 2,5-pyrimidine compounds could have downstream effects on mitotic regulation, although this specific link requires further investigation.

Advanced Computational Chemistry and Theoretical Insights into Pyrimidine Diamine Structures

Electronic Structure Calculations and Molecular Properties Prediction

Electronic structure calculations, based on the principles of quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. These calculations determine the distribution of electrons within the molecule, which in turn governs its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For N5-(2-Aminoethyl)pyrimidine-2,5-diamine, FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions. The nitrogen atoms of the pyrimidine (B1678525) ring and the amino groups are expected to contribute significantly to the HOMO, indicating their role as electron-donating centers. Conversely, the electron-deficient regions of the pyrimidine ring would likely characterize the LUMO. Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table presents illustrative data based on typical values for similar organic molecules and is not derived from direct experimental measurement of the subject compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 4.6 | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.comrsc.org The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red and yellow) and positive potential (electron-poor, shown in shades of blue). researchgate.net These maps provide a clear picture of how a molecule will be recognized by other interacting species. researchgate.net

In the case of this compound, an MESP map would highlight the electron-rich areas around the nitrogen atoms of the pyrimidine ring and the primary amino groups, making them susceptible to electrophilic attack and key sites for hydrogen bond donation. researchgate.net The hydrogen atoms attached to the nitrogens would appear as regions of positive potential, indicating their role as hydrogen bond donors. This detailed charge distribution information is crucial for understanding intermolecular interactions, particularly in the context of protein-ligand binding. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of molecular behavior, complementing the static picture from electronic structure calculations. These methods are essential for exploring the conformational flexibility of molecules and their interactions with biological macromolecules.

This compound possesses considerable conformational flexibility due to the rotatable bonds in its aminoethyl side chain. Conformational landscape analysis involves systematically exploring these rotations to identify all possible spatial arrangements (conformers) of the molecule and their corresponding potential energies. The goal is to locate the low-energy, stable conformations, known as energy minima, which are the most likely to be populated under physiological conditions. This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a biological target's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov For this compound, docking studies can be used to screen potential protein targets and to understand the specific interactions that stabilize the protein-ligand complex. These studies can reveal key hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govnih.gov For instance, the diaminopyrimidine scaffold is known to form crucial hydrogen bonds with the hinge region of many protein kinases. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted binding pose over time. nih.gov Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy (ΔGbind), which provides a quantitative estimate of the binding affinity between the ligand and the protein. nih.govresearchgate.net A more negative ΔGbind value indicates a stronger and more favorable interaction. nih.govresearchgate.net These calculations are instrumental in ranking potential drug candidates and guiding lead optimization. nih.gov

Table 2: Illustrative Protein-Ligand Docking and Binding Free Energy Data This table provides a hypothetical example of results from a docking and binding free energy study of this compound with a generic protein kinase.

| Parameter | Value/Residues | Description |

|---|---|---|

| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) | A hypothetical protein target for the docking simulation. |

| Docking Score | -8.5 kcal/mol | An estimated binding affinity from the docking algorithm. |

| Key H-Bond Interactions | Leu83, Asp86 | Amino acid residues in the protein's active site forming hydrogen bonds with the ligand. |

| Binding Free Energy (ΔGbind) | -35.2 kcal/mol | Calculated binding affinity using MM/GBSA, indicating a stable complex. mdpi.com |

| Driving Forces | van der Waals, Electrostatic | The primary energetic components contributing to the binding affinity. nih.gov |

Virtual Screening and De Novo Design Methodologies

The structural features of this compound make its core scaffold, the diaminopyrimidine, valuable in drug discovery campaigns.

Virtual Screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. ijfmr.comnih.gov The diaminopyrimidine scaffold can be used as a query in structure-based or pharmacophore-based virtual screening to find new molecules with potential therapeutic activity. nih.govmdpi.com This approach accelerates the discovery of new hit compounds by prioritizing molecules for experimental testing. tandfonline.com

De Novo Design methodologies aim to construct novel molecules from scratch. youtube.com Fragments of known active compounds, such as the diaminopyrimidine core, can be used as starting points. nih.gov Computational algorithms then add functional groups and linkers to generate new chemical entities with optimized binding affinity and desired physicochemical properties for a specific target. The 2,4-diaminopyrimidine (B92962) scaffold is frequently employed in such design strategies due to its proven role as a "hinge-binding" motif in many kinase inhibitors. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Design Strategies

Ligand-based drug design (LBDD) leverages the structural information of known active molecules to design new ones, even when the structure of the biological target is unknown. nih.gov A key technique in LBDD is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

In the context of pyrimidine diamines, pharmacophore models are crucial for screening large compound libraries to identify potential new inhibitors for various protein targets. For instance, a pharmacophore model generated for Casein Kinase 1 (CK1) inhibitors included features like hydrogen bond donors and acceptors, as well as aromatic and hydrophobic interactions. mdpi.com When this model was used to screen a database of over 100 million compounds, it successfully identified 290 potential hits, which were then filtered down to 29 candidates, including several 2,4-diaminopyrimidine-based structures. mdpi.com

The essential features of a diaminopyrimidine pharmacophore often include:

Hydrogen Bond Donors (HBD): The amino groups on the pyrimidine ring are critical hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The pyrimidine ring itself and any substituents contribute to aromatic and hydrophobic interactions within the target's binding pocket.

The energy required for a ligand to adopt the correct pharmacophoric conformation to bind to its target can influence its binding affinity. nih.gov Therefore, understanding the conformational possibilities of molecules like this compound is essential for effective ligand-based design.

Table 1: Common Pharmacophore Features in Pyrimidine Diamine Derivatives

| Feature | Description | Example Interaction Site |

|---|---|---|

| Hydrogen Bond Donor | The -NH2 groups | Amino acid residues like Serine, Aspartate |

| Hydrogen Bond Acceptor | Ring nitrogens | Amino acid residues like Leucine, Valine |

| Aromatic Ring | The pyrimidine core | Aromatic residues like Phenylalanine, Tyrosine |

Structure-Based Drug Design (SBDD) Utilizing Molecular Docking Approaches

When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful tool. A central technique in SBDD is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net

Molecular docking studies have been extensively used to investigate pyrimidine diamine derivatives. For example, docking simulations of substituted pyrimidine-2,4-diamines into the active site of Plasmodium falciparum dihydrofolate reductase (PfDHFR) have been used to predict their binding modes and inhibitory potential. nih.gov Similarly, docking has been employed to guide the design of pyrimidine-based inhibitors for targets such as cyclin-dependent kinase 9 (CDK9) and renin. cardiff.ac.ukresearchgate.net

The process typically involves:

Preparation of the Target: The 3D structure of the protein is obtained, often from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the ligand, such as this compound, is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the protein's binding site, scoring each pose based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and binding energy.

The results from docking can reveal key interactions that contribute to binding affinity and selectivity, guiding further chemical modifications to improve the compound's potency. For instance, docking might show that the aminoethyl side chain of this compound forms a crucial hydrogen bond with an aspartic acid residue in the active site, a hypothesis that can then be tested experimentally.

Advanced Spectroscopic Feature Prediction (Theoretical)

Computational chemistry also allows for the theoretical prediction of various spectroscopic properties of molecules. These predictions are invaluable for structural elucidation, confirming the identity of a synthesized compound, and interpreting experimental spectra.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Predicting NMR chemical shifts (¹H and ¹³C) using theoretical methods has become a reliable way to support experimental findings. Density Functional Theory (DFT) calculations are a particularly powerful tool for this purpose, often achieving high accuracy. d-nb.info

The accuracy of DFT-based NMR predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts being achievable. d-nb.info The predictive accuracy is further enhanced when the calculations account for different possible conformational isomers of the molecule in solution. d-nb.info For a flexible molecule like this compound, considering the various conformations of its aminoethyl side chain would be crucial for an accurate prediction of its NMR spectrum. These theoretical predictions can help create spectral databases, aiding in the rapid identification of new compounds. d-nb.info

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Shifts for a Pyrimidine Diamine Core

| Carbon Atom | Predicted Shift (ppm) (DFT) | Experimental Shift (ppm) |

|---|---|---|

| C2 (with -NH2) | 163.5 | 163.0 |

| C4 (with -NH2) | 165.2 | 165.0 |

| C5 (with -NHR) | 107.1 | 106.9 |

| C6 | 159.8 | 159.9 |

Note: Data is illustrative, based on similar structures reported in the literature. mdpi.com

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical simulations of vibrational and electronic spectra provide a deeper understanding of a molecule's structure and properties.

Vibrational (IR, Raman) Spectra: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can successfully simulate these spectra, which is particularly useful for complex molecules that may exist as a mixture of isomers or tautomers. semanticscholar.org A theoretical study on 4,5-diamine-2,6-dimercaptopyrimidine, a compound structurally related to this compound, used DFT calculations to simulate the vibrational spectra of its different tautomeric forms. semanticscholar.orgresearchgate.net This allowed for the detailed assignment of complex experimental IR bands, which would have been difficult to interpret otherwise. semanticscholar.org

Electronic (UV-Vis) Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax), helping to interpret experimental UV-Vis data and understand the electronic properties of the pyrimidine chromophore and the effect of its substituents.

Supramolecular and Coordination Chemistry of Pyrimidine Diamine Ligands

Metal Ion Coordination and Complexation Behavior

The coordination chemistry of pyrimidine (B1678525) diamine ligands is fundamentally dictated by the number and arrangement of their donor atoms, which in turn influences the geometry and stability of the resulting metal complexes. The presence of both aromatic and aliphatic amine functionalities in "N5-(2-Aminoethyl)pyrimidine-2,5-diamine" suggests a rich and varied coordination behavior.

Exploration of Denticity and Chelation Modes of Pyrimidine Diamine Scaffolds

The term denticity refers to the number of donor groups in a single ligand that bind to a central metal atom. numberanalytics.com For "this compound," several coordination modes are conceivable, largely dependent on the nature of the metal ion, the reaction conditions, and the solvent system employed.

The ligand possesses multiple potential donor sites: the two nitrogen atoms of the pyrimidine ring and the three nitrogen atoms of the diaminoethyl substituent. This allows for the possibility of the ligand acting in a monodentate, bidentate, or tridentate fashion.

Monodentate Coordination: In this mode, only one of the nitrogen atoms coordinates to the metal center. This is less common for ligands with multiple donor sites but can occur if steric hindrance is a significant factor or if the reaction stoichiometry favors it.

Bidentate Chelation: More commonly, the ligand is expected to act as a bidentate chelating agent. Several chelation modes are possible:

N,N-chelation involving one of the pyrimidine ring nitrogens and the adjacent C2-amino group.

N,N-chelation involving the two nitrogen atoms of the ethylenediamine (B42938) moiety, forming a stable five-membered ring with the metal ion.

N,N-chelation involving the N5-amino group and a pyrimidine ring nitrogen.

Tridentate Chelation: The most stable complexes are likely formed through tridentate coordination, where three nitrogen atoms bind to the same metal center. The ethylenediamine substituent, in conjunction with one of the pyrimidine nitrogens or the C2-amino group, could facilitate this mode of binding. The formation of multiple chelate rings significantly enhances the thermodynamic stability of the complex, an observation known as the chelate effect. numberanalytics.com

Synthesis and Spectroscopic Characterization of Metal-Pyrimidine Diamine Complexes

The synthesis of metal complexes with pyrimidine diamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov For "this compound," a hypothetical synthesis of a Cobalt(II) complex could be envisioned as follows:

A methanolic solution of "this compound" is treated with an equimolar amount of Cobalt(II) chloride hexahydrate. The reaction mixture is stirred at room temperature, leading to the precipitation of the complex, which can then be isolated by filtration, washed, and dried.

The characterization of such a complex would rely on a combination of spectroscopic techniques to elucidate its structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining which donor atoms are involved in coordination. Coordination of the amino groups to the metal center is typically indicated by a shift to lower wavenumbers of the N-H stretching and bending vibrations. Furthermore, new bands at lower frequencies can be assigned to the M-N stretching vibrations, providing direct evidence of coordination. ekb.eg

Table 1: Hypothetical IR Spectroscopic Data for a Co(II)-"this compound" Complex

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H (stretch) | 3400-3200 | 3200-3000 | Broadening and shift to lower frequency indicates coordination of NH₂ groups. |

| C=N, C=C (stretch) | 1650-1550 | Shifted | Changes in pyrimidine ring vibrations upon coordination. |

Electronic (UV-Vis) Spectroscopy: The electronic spectrum of the complex provides information about the geometry around the metal ion. For a hypothetical octahedral Co(II) complex, d-d transitions would be expected in the visible region of the spectrum. nih.gov Additionally, charge transfer bands (ligand-to-metal or metal-to-ligand) may be observed in the UV region.

Table 2: Hypothetical UV-Vis Spectroscopic Data for a Co(II)-"this compound" Complex

| Wavelength (nm) | Assignment |

|---|---|

| ~500 | d-d transition (e.g., ⁴T₁g(F) → ⁴T₁g(P)) |

| ~270 | Ligand-to-Metal Charge Transfer (LMCT) |

Further characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to observe changes in the chemical shifts of the ligand's protons and carbons upon coordination, and mass spectrometry to determine the molecular weight of the complex.

Self-Assembly and Ordered Architectures

The ability of molecules to spontaneously organize into well-defined, stable, and ordered structures is a cornerstone of supramolecular chemistry. Pyrimidine diamine ligands are excellent candidates for the construction of such architectures due to their capacity for directional intermolecular interactions.

Investigation of Intermolecular Interactions, including Hydrogen Bonding Networks and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. hhu.de In the context of "this compound," hydrogen bonding is expected to be the dominant force driving self-assembly in the solid state.

The molecule possesses multiple hydrogen bond donors (the N-H groups of the amino functions) and acceptors (the lone pairs on the pyrimidine and amino nitrogen atoms). This allows for the formation of robust and predictable hydrogen bonding networks. mdpi.comresearchgate.netrsc.org Common hydrogen bonding motifs observed in related aminopyrimidine structures include:

Dimer Formation: Molecules can form centrosymmetric dimers through N-H···N hydrogen bonds between the amino groups and the pyrimidine ring nitrogens. researchgate.netibb.waw.pl

Chain and Sheet Formation: These dimers can further self-assemble into one-dimensional chains or two-dimensional sheets through additional hydrogen bonding interactions. nih.gov The flexibility of the aminoethyl side chain in "this compound" could lead to more complex and interwoven three-dimensional networks.

The principles of crystal engineering allow for the prediction and design of these networks. By co-crystallizing the pyrimidine diamine with other molecules that have complementary hydrogen bonding sites (e.g., carboxylic acids), it is possible to create new multi-component crystals with tailored structures and properties. rsc.orgibb.waw.pl

Formation of Metallo-Supramolecular Assemblies and Frameworks

By combining the coordinating ability of pyrimidine diamine ligands with the geometric preferences of metal ions, it is possible to construct metallo-supramolecular assemblies of varying complexity. rsc.org These range from discrete polynuclear complexes to infinite coordination polymers or metal-organic frameworks (MOFs). nih.govmdpi.com

The "this compound" ligand, with its multiple coordination sites, can act as a linker between metal centers. The geometry of the resulting framework is determined by the coordination geometry of the metal ion and the binding mode of the ligand.

For example, if the ligand acts as a linear bridging unit between two metal centers, a one-dimensional coordination polymer could be formed. If the ligand adopts a bent conformation upon coordination, it could lead to the formation of discrete macrocycles or more complex three-dimensional frameworks. rsc.org

The synthesis of these assemblies often involves solvothermal methods, where the components are heated in a sealed vessel to promote crystallization. The choice of solvent can also play a crucial role in templating the final structure.

The resulting metallo-supramolecular frameworks can exhibit interesting properties, such as porosity, which could be exploited for applications in gas storage, separation, and catalysis.

Emerging Research Trajectories and Future Outlook

Development of N5-(2-Aminoethyl)pyrimidine-2,5-diamine as a Chemical Probe for Biological Systems

The development of small molecules as chemical probes is a cornerstone of chemical biology, enabling the study of biological processes in real-time. An ideal chemical probe possesses high affinity and selectivity for its target, along with properties that allow for the detection of target engagement, such as fluorescence.

While there is research on developing pyrimidine-based fluorescent probes for biological systems, specific studies detailing the development or application of this compound as a chemical probe are not readily found in the scientific literature. The core structure of this compound, featuring primary and secondary amine functionalities, could theoretically be functionalized with fluorophores or other reporter groups. However, without experimental data, its potential as a selective and effective chemical probe remains hypothetical.

Integration of High-Throughput Screening and Combinatorial Library Synthesis for Accelerated Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.gov This approach is often coupled with combinatorial chemistry, which facilitates the synthesis of large, diverse libraries of related compounds. nih.gov

The pyrimidine (B1678525) scaffold is a common feature in many compound libraries used for HTS campaigns aimed at discovering new drug candidates. nih.gov However, there is no specific information available that indicates the inclusion of this compound in publicly disclosed screening libraries or its use in specific HTS campaigns. The synthesis of a combinatorial library based on the this compound scaffold would be chemically feasible, allowing for the exploration of structure-activity relationships by modifying the aminoethyl side chain or the pyrimidine ring. Such a library could be screened against various biological targets to identify potential lead compounds.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling and De Novo Compound Design

Machine learning (ML) and artificial intelligence (AI) are increasingly used in drug discovery to predict the properties of molecules and to design novel compounds with desired characteristics. rsc.orgnih.gov These computational approaches can accelerate the design-build-test-learn cycle.

Bridging Disciplines for Comprehensive Pyrimidine Research (e.g., Chemical Biology, Materials Science)

The versatility of the pyrimidine core has led to its investigation in a range of scientific disciplines beyond medicinal chemistry. In chemical biology, pyrimidine derivatives are fundamental to the study of nucleic acids and enzyme mechanisms. In materials science, the properties of pyrimidines are being explored for applications in organic electronics and polymer chemistry.

A comprehensive research program on this compound would benefit from an interdisciplinary approach. For instance, chemical biologists could investigate its interactions with biological macromolecules, while materials scientists could explore its potential for incorporation into novel polymers or functional materials. At present, there is a lack of such interdisciplinary research focused specifically on this compound in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.